molecular formula C9H17NO3 B2962104 (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine CAS No. 352224-60-3

(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine

Cat. No. B2962104
CAS RN: 352224-60-3
M. Wt: 187.239
InChI Key: KTBNKLBFIKIPOY-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H17NO3 . It falls under the category of oximes and is characterized by its unique structure, which includes a dioxolane ring and an ethylidene group. The compound exhibits both geometric (Z) and (E) isomers, but we are specifically focusing on the Z-isomer here .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxolane ring (a five-membered cyclic ether) and an ethylidene group. The Z-configuration indicates that the substituents are on the same side of the double bond. The presence of the hydroxylamine functional group suggests potential reactivity and biological activity .

Scientific Research Applications

Antioxidant Properties and Therapeutic Applications

  • OT-551, a disubstituted hydroxylamine with antioxidant properties, was investigated for treating geographic atrophy, an advanced form of age-related macular degeneration (AMD). The study suggested OT-551 was well-tolerated and showed a possible effect in maintaining visual acuity, highlighting the potential therapeutic application of hydroxylamine derivatives in ocular conditions (Wong et al., 2010).

Role in Biochemical Pathways and Disease States

  • 8-Hydroxydeoxyguanosine (8-OHdG) has been utilized to evaluate oxidative stress. A study on urinary 8-OHdG levels in Parkinson's disease (PD) patients suggested that it could serve as a biomarker for evaluating the progression of PD, indicating the involvement of oxidative stress markers in neurodegenerative diseases and their potential for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).

Pharmacokinetics and Metabolic Studies

  • The study of midazolam's first-pass metabolism by the human intestine during surgery in liver transplant recipients revealed significant insights into the intestinal extraction and metabolism of drugs, which could be relevant to understanding the metabolic pathways of compounds like “(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine” and their implications for drug design and therapeutic application (Paine et al., 1996).

Glutamate Receptor Antagonists in Stroke

  • The clinical trial of ZK200775, an AMPA antagonist, in acute ischemic stroke patients highlighted the potential risks associated with glutamate receptor antagonists, including glial cell toxicity. This underscores the importance of monitoring serum markers of brain damage in early-phase trials for neuroprotective agents (Elting et al., 2002).

Initial Clinical Trials for Neurological Applications

  • Zimelidine, a serotonin uptake inhibitor with a focus on inhibiting neuronal 5-HT uptake, was studied in depressed patients. This work provides an example of how compounds affecting neurotransmitter systems are evaluated for their therapeutic potential, relevant to the investigation of compounds with neuroactive properties (Siwers et al., 1977).

Future Directions

: ChemicalBook: (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine

properties

IUPAC Name

(NZ)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(10-11)7-8(2,3)13-9(4,5)12-7/h7,11H,1-5H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNKLBFIKIPOY-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1C(OC(O1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1C(OC(O1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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